molecular formula C18H36P2 B155781 (R,R)-Et-BPE CAS No. 136705-62-9

(R,R)-Et-BPE

Cat. No. B155781
CAS RN: 136705-62-9
M. Wt: 314.4 g/mol
InChI Key: QOLRLVPABLMMKI-BRSBDYLESA-N
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Description

(R,R)-Et-BPE is a chiral ligand that has shown great potential in asymmetric catalysis. Asymmetric catalysis is the process of using a chiral catalyst to produce a chiral product in a chemical reaction. This is important in the synthesis of pharmaceuticals and other compounds where the chirality of the molecule can have a significant impact on its activity. (R,R)-Et-BPE has been used in a wide range of reactions, including hydrogenation, cross-coupling, and cycloaddition reactions.

Scientific Research Applications

  • Toxicity Studies :

    • A study by Lee et al. (2012) explored the subchronic toxicity of Bangpungtongsung-san (BPTS), a traditional herbal medicine, in rats. The study aimed to evaluate the safety and efficacy of BPTS, which may contain compounds similar to (R,R)-Et-BPE, by administering various doses and assessing toxicological parameters such as body weight, organ weight, and blood parameters (Lee et al., 2012).
  • Biochemical Analysis Tools :

    • Ino et al. (2020) developed a bipolar electrode (BPE) array for detecting respiratory activity of cell aggregates. This innovation highlights the use of BPE systems in cellular analysis, which could be relevant for (R,R)-Et-BPE in biochemical research (Ino et al., 2020).
  • Cardiovascular Research :

    • Research by Ozdemir et al. (2006) focused on the effects of BQ-123, a selective ETA receptor antagonist, on myocardial ischemia-reperfusion injury. The study, while not directly on (R,R)-Et-BPE, demonstrates the interest in similar compounds for understanding cardiovascular diseases and potential treatments (Ozdemir et al., 2006).
  • Endocrine Research :

    • Rodrigue et al. (2008) investigated the effects of recombinant human erythropoietin (rhEPO) on blood pressure and the vascular ET-1/ETB receptor system. While the focus is on rhEPO, this study adds to the understanding of the complex interactions within the endocrine system, which could be relevant for (R,R)-Et-BPE related research (Rodrigue et al., 2008).
  • Environmental Health :

    • Eladak et al. (2015) explored the effects of bisphenol A (BPA) and its alternatives, BPS and BPF, on testosterone secretion in human fetal testis. This research highlights the broader context of environmental health and endocrine disruptors, which could include compounds like (R,R)-Et-BPE (Eladak et al., 2015).

properties

IUPAC Name

(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRLVPABLMMKI-BRSBDYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(P1CCP2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465660
Record name (R,R)-Et-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Et-BPE

CAS RN

136705-62-9
Record name Et-bpe, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136705629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Et-BPE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane, 98+% (R,R)-Et-BPE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ET-BPE, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0339L99K79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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